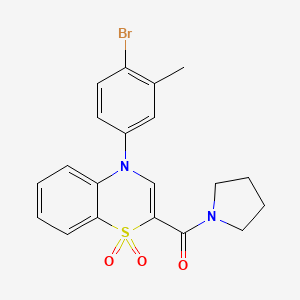

4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

The compound 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione features a benzothiazine-dione core substituted at position 4 with a bromo- and methyl-functionalized phenyl group and at position 2 with a pyrrolidine-1-carbonyl moiety. The benzothiazine-dione scaffold is known for its conformational rigidity and metabolic stability, making it a promising candidate for pharmaceutical applications .

Properties

IUPAC Name |

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c1-14-12-15(8-9-16(14)21)23-13-19(20(24)22-10-4-5-11-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAYFFQXTFACJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to achieve the target compound . The reaction conditions often include the use of organic solvents such as methanol and ethanol, and the reactions are carried out at room temperature and pressure .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromo-3-methylphenyl group is positioned meta to the methyl group and para to the benzothiazine core, creating steric and electronic conditions favorable for substitution.

Redox Reactions Involving the Dione Group

The 1,1-dione moiety exhibits redox activity, particularly at the sulfur center:

Pyrrolidine Carbonyl Modifications

The pyrrolidine-1-carbonyl group may undergo hydrolysis or nucleophilic acyl substitution:

Electrophilic Aromatic Substitution (EAS)

The benzothiazine core’s electron-deficient nature directs electrophiles to specific positions:

Ring-Opening Reactions

Under strong basic or acidic conditions, the thiazine ring may undergo cleavage:

Photochemical Reactivity

The bromine atom and conjugated system may participate in light-driven reactions:

Key Challenges and Research Gaps

-

Steric Hindrance : The 3-methylphenyl and pyrrolidine groups hinder reactions at C2 and C4.

-

Solubility Limitations : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions.

-

Thermal Stability : Decomposition occurs above 200°C, restricting high-temperature protocols.

Scientific Research Applications

The compound 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article will explore its scientific research applications, synthesis, and comparisons with similar compounds.

Structural Characteristics

The compound features a benzothiazine core , which is a bicyclic structure consisting of a benzene ring fused to a thiazine ring. The presence of a bromine atom and a pyrrolidine carbonyl group contributes to its unique chemical properties. The specific combination of substituents may enhance its biological activity compared to simpler derivatives.

Synthesis of the Compound

The synthesis of 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic synthesis techniques. The general steps may include:

- Formation of the benzothiazine core through cyclization reactions.

- Introduction of the bromine substituent via electrophilic aromatic substitution.

- Addition of the pyrrolidine carbonyl group through amide formation.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Case Studies and Research Findings

Despite the lack of dedicated research on this specific compound, insights can be drawn from studies on related compounds. For example:

Mechanism of Action

The mechanism of action of 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves the inhibition of specific enzymes and molecular targets . For example, it may inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . This disruption in amino acid biosynthesis can interfere with protein synthesis, DNA synthesis, and cell division and growth .

Comparison with Similar Compounds

Structural Features

The target compound shares its benzothiazine-dione core with several analogs, differing primarily in substituent groups. Key structural analogs include:

Key Observations :

- Halogen Substitution : Fluoro and chloro substituents (e.g., ) improve membrane permeability but reduce polar surface area compared to bromo groups.

- Methoxy vs. Methyl Groups : Methoxy substituents () increase solubility via hydrogen bonding, while methyl groups (target compound) enhance hydrophobic interactions.

Physicochemical Properties

Data from Life Chemicals (2023) highlight trends in purity and commercial availability:

Analysis :

- Higher lipophilicity (logP) is expected for the bromo-methyl group compared to methoxy or trifluoromethoxy substituents.

Biological Activity

The compound 4-(4-bromo-3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of benzothiazine derivatives often involves multi-step reactions that include functionalization of the thiazine ring. Techniques such as N-bromosuccinimide (NBS) bromination and base-catalyzed deprotonation have been utilized to modify these compounds effectively . The structural characterization is typically confirmed using spectral methods like NMR and mass spectrometry .

Enzyme Inhibition

One of the significant biological activities associated with benzothiazine derivatives is their inhibitory effect on acetylcholinesterase (AChE) . A study reported that various derivatives exhibited notable AChE inhibition with IC50 values ranging from 35.9 to 122.0 μM, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Antioxidant Activity

In addition to enzyme inhibition, these compounds have shown antioxidant properties. The DPPH and FRAP assays demonstrated that certain derivatives possess significant reducing potential, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Properties

Recent research highlights the anticancer potential of benzothiazine derivatives. For instance, a study on related compounds indicated that they could bind effectively to DNA, enhancing their cytotoxicity towards cancer cells while maintaining lower toxicity towards healthy cells. This selective action is vital for developing safer therapeutic agents .

Antimicrobial Activity

Benzothiazine derivatives have also been evaluated for their antimicrobial properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could be developed as new antibiotics .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives is significantly influenced by their structural modifications. Substituents on the benzothiazine core can enhance or diminish activity against specific targets. For example, the introduction of different functional groups has been correlated with increased AChE inhibitory potency and improved anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.